N-(2,3-dichlorophenyl)-2-phenylacetamide
Description
N-(2,3-Dichlorophenyl)-2-phenylacetamide (CAS: 560075-65-2; C₁₄H₁₀Cl₃NO; MW: 314.59) is a chloro-substituted acetamide derivative characterized by a phenyl group at the acetamide’s α-position and a 2,3-dichlorophenyl moiety attached to the nitrogen atom . This compound is structurally related to pharmaceuticals like diclofenac, where chlorinated aromatic systems are critical for anti-inflammatory activity. Its synthesis typically involves coupling 2,3-dichloroaniline with phenylacetyl chloride or via carbodiimide-mediated amidation .
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-7-4-8-12(14(11)16)17-13(18)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
InChI Key |
FMXHTMGQLPVAPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of N-(2,3-dichlorophenyl)-2-phenylacetamide with similar compounds:
Key Observations :
- Chlorine Substitution Patterns : The position of chlorine atoms significantly impacts electronic and steric properties. For example, 2,3-dichlorophenyl (target compound) vs. 2,6-dichlorophenyl (evidence 12) alters dipole moments and π-π stacking efficiency .
- Steric Effects : Methyl substituents (e.g., N-(2,6-dimethylphenyl)-2,2-diphenylacetamide) introduce steric hindrance, reducing solubility but enhancing crystallinity .
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